(S)-Methyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate
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Overview
Description
(S)-Methyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate is a complex organic compound that features a bromophenyl group, a trimethylsilyl-ethoxycarbonyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate typically involves multi-step organic reactions. One common approach is to start with a bromophenyl derivative, which undergoes a series of reactions including esterification, amidation, and silylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form different functional groups.
Reduction: The ester and amide groups can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or organolithium compounds.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
(S)-Methyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for (S)-Methyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the ester and amide groups could participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 3-(3-chlorophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate
- (S)-Methyl 3-(3-fluorophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate
Uniqueness
Compared to its analogs, (S)-Methyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate may exhibit unique reactivity and biological activity due to the presence of the bromine atom, which can influence electronic properties and steric interactions.
Properties
IUPAC Name |
methyl (2S)-3-(3-bromophenyl)-2-(2-trimethylsilylethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO4Si/c1-21-15(19)14(11-12-6-5-7-13(17)10-12)18-16(20)22-8-9-23(2,3)4/h5-7,10,14H,8-9,11H2,1-4H3,(H,18,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSHRJCSRSJNK-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Br)NC(=O)OCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)Br)NC(=O)OCC[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO4Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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